molecular formula C19H19N5O2 B2890178 N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1170378-64-9

N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2890178
CAS RN: 1170378-64-9
M. Wt: 349.394
InChI Key: OCMCNFFQWDCIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
BenchChem offers high-quality N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Coordination Complexes

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, showcasing the impact of hydrogen bonding on self-assembly processes and highlighting significant antioxidant activity. This suggests the potential of similar compounds for application in antioxidant formulations and materials science, where coordination complexes play a crucial role (Chkirate et al., 2019).

Antimicrobial Applications

The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety and their subsequent evaluation as antimicrobial agents indicate the therapeutic potential of related structures. Such efforts underline the utility of these compounds in developing new antimicrobial agents, which could lead to treatments for various bacterial and fungal infections (Darwish et al., 2014).

Insecticidal Applications

The development of heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm points to the application of such compounds in agriculture as potential insecticides. This demonstrates the role of acetamide derivatives in the synthesis of compounds with specific biological activities, including pest control (Fadda et al., 2017).

Anticonvulsant Activity

The evaluation of alkanamide derivatives for their anticonvulsant activity in the maximal electroshock test showcases the medicinal chemistry applications of such compounds. This highlights the potential of related acetamide derivatives in the development of new treatments for seizure disorders and epilepsy (Tarikogullari et al., 2010).

Crystal Structures and Computational Studies

The synthesis of novel 2-pyrone derivatives and their detailed crystal structure and computational analysis underline the importance of such compounds in the field of crystallography and molecular modeling. This research could inform the design of new compounds with optimized properties for various applications, including drug design and materials engineering (Sebhaoui et al., 2020).

properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-2-10-20-16(25)12-23-19(26)18-15(17(22-23)13-8-9-13)11-21-24(18)14-6-4-3-5-7-14/h2-7,11,13H,1,8-10,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMCNFFQWDCIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.